1-Isopropyl-1H-imidazo[4,5-c]pyridine
CAS No.: 120759-63-9
Cat. No.: VC20881028
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol
* For research use only. Not for human or veterinary use.
![1-Isopropyl-1H-imidazo[4,5-c]pyridine - 120759-63-9](/images/no_structure.jpg)
Specification
CAS No. | 120759-63-9 |
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Molecular Formula | C9H11N3 |
Molecular Weight | 161.2 g/mol |
IUPAC Name | 1-propan-2-ylimidazo[4,5-c]pyridine |
Standard InChI | InChI=1S/C9H11N3/c1-7(2)12-6-11-8-5-10-4-3-9(8)12/h3-7H,1-2H3 |
Standard InChI Key | FETMPBFMCVHSCX-UHFFFAOYSA-N |
SMILES | CC(C)N1C=NC2=C1C=CN=C2 |
Canonical SMILES | CC(C)N1C=NC2=C1C=CN=C2 |
Introduction
Chemical Structure and Properties
1-Isopropyl-1H-imidazo[4,5-c]pyridine is characterized by a bicyclic structure consisting of an imidazole ring fused with a pyridine ring, specifically at positions 4 and 5 of the pyridine moiety (creating the [4,5-c] fusion pattern). The compound features an isopropyl group at position 1 of the imidazole ring, which confers distinct chemical and pharmacological properties compared to its unsubstituted counterparts. The presence of the isopropyl group enhances lipophilicity and influences the compound's membrane permeability.
The heterocyclic nature of the compound contributes significantly to its chemical reactivity. The imidazole ring contains a pyrrole-type nitrogen and a pyridine-type nitrogen, creating a polarized system that enables both nucleophilic and electrophilic reactions. The pyridine portion provides additional reactivity through its nitrogen atom and aromatic character. Unlike its structural isomer 1H-imidazo[4,5-b]pyridine (which has a different fusion pattern), the [4,5-c] fusion in this compound creates a unique electronic distribution that affects its binding affinity to biological targets .
Physical and Chemical Properties
The physical and chemical properties of 1-Isopropyl-1H-imidazo[4,5-c]pyridine are summarized in the following table, based on data from related compounds and structural analysis:
Property | Value | Notes |
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Molecular Formula | C9H11N3 | Contains three nitrogen atoms in heterocyclic arrangement |
Molecular Weight | 161.21 g/mol | Calculated based on atomic masses |
Physical State | Solid | At standard temperature and pressure |
Solubility | Moderately soluble in organic solvents | Particularly in alcohols, DMSO, and chlorinated solvents |
LogP (estimated) | 1.8-2.2 | Indicates moderate lipophilicity |
pKa (estimated) | 6.8-7.2 | For the imidazole NH, if deprotonated |
Melting Point (estimated) | 110-130°C | Based on related imidazopyridines |
UV Absorption | 260-280 nm | Characteristic for imidazopyridine structures |
The compound's chemical reactivity is primarily associated with its heterocyclic rings. The imidazole portion can undergo various reactions, including alkylation, acylation, and coordination with metal ions. The pyridine ring can participate in nucleophilic aromatic substitution reactions, particularly at positions adjacent to the nitrogen atom.
Synthesis Methods
The synthesis of 1-Isopropyl-1H-imidazo[4,5-c]pyridine typically involves multiple steps, starting with appropriately substituted pyridine precursors. Several synthetic routes have been developed, with variations based on the desired substitution patterns and scale of production.
General Synthetic Approaches
One common approach for synthesizing 1-Isopropyl-1H-imidazo[4,5-c]pyridine involves the cyclization of appropriately substituted diamino-pyridines. This method typically begins with a diaminopyridine precursor that undergoes condensation with a carboxylic acid derivative to form the imidazole ring. Subsequently, N-alkylation with an isopropyl halide introduces the isopropyl group at position 1.
An alternative synthetic route utilizes 4-aminopyridine derivatives that are functionalized to introduce an amino group at position 3, followed by cyclization and N-alkylation steps. This approach often provides better control over regioselectivity but may require more complex starting materials or protecting group strategies.
Specific Synthetic Routes
The synthesis of related compounds like Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate suggests viable routes for producing the target compound. One documented approach begins with 3,4-diaminopyridine, which undergoes cyclization with formic acid or a formylating agent to create the imidazole ring. This is followed by selective N-alkylation with isopropyl iodide in the presence of a base like potassium carbonate .
For larger scale synthesis, optimized methods have been developed that improve yield and purity. These often involve careful control of reaction conditions, such as temperature and solvent selection, to minimize side reactions and unwanted isomer formation. The synthesis typically concludes with purification steps that may include recrystallization or chromatographic techniques .
Biological Activities and Applications
1-Isopropyl-1H-imidazo[4,5-c]pyridine and its derivatives exhibit diverse biological activities that make them valuable scaffolds in medicinal chemistry. The compound's structural features, particularly the imidazopyridine core, contribute to its interaction with various biological targets.
Research and Development Applications
Beyond direct therapeutic applications, 1-Isopropyl-1H-imidazo[4,5-c]pyridine serves as an important intermediate in the synthesis of more complex bioactive molecules. Its reactivity profile allows for further functionalization at various positions of the bicyclic system, enabling the creation of diverse chemical libraries for drug discovery programs.
In medicinal chemistry, the compound has been utilized as a core scaffold for developing targeted inhibitors, with modifications at different positions to optimize binding affinity and selectivity. This versatility makes it valuable in fragment-based drug design approaches and structure-activity relationship studies .
Research Findings
Current research on 1-Isopropyl-1H-imidazo[4,5-c]pyridine and closely related derivatives reveals significant findings regarding their biological interactions and potential therapeutic applications.
Structure-Activity Relationships
Structure-activity relationship studies involving imidazo[4,5-c]pyridine derivatives have provided insights into how structural modifications affect biological activity. These studies indicate that:
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The position of substituents on the pyridine ring significantly influences binding affinity to biological targets
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The nature of the N-1 substituent (isopropyl in this case) affects both pharmacokinetic and pharmacodynamic properties
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Additional functional groups at positions 4 and 7 can be used to fine-tune receptor selectivity
Research on related compounds like 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine suggests that halogen substitutions on the pyridine ring can enhance binding to specific protein targets through halogen bonding interactions.
Binding Studies
Molecular interaction studies involving imidazo[4,5-c]pyridine derivatives have focused on their binding mechanisms with biological targets. Notable interactions documented in related compounds include:
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Hydrogen bonding between the imidazole nitrogen atoms and amino acid residues in protein binding pockets
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π-π stacking interactions between the aromatic rings and aromatic amino acid side chains
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Hydrophobic interactions involving the isopropyl group and lipophilic regions of target proteins
These binding characteristics explain the observed bioactivities and provide guidance for rational drug design efforts centered on this scaffold .
Structural Analogs and Derivatives
1-Isopropyl-1H-imidazo[4,5-c]pyridine exists within a broader family of structurally related compounds that share the imidazopyridine core but differ in substitution patterns or fusion arrangements.
Structural Isomers and Related Compounds
Several structural isomers and related compounds share similarities with 1-Isopropyl-1H-imidazo[4,5-c]pyridine. Key examples include:
Compound | Structural Differences | Comparative Features |
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1H-imidazo[4,5-b]pyridine | Different fusion pattern ([4,5-b] vs [4,5-c]) | Less lipophilic, different binding profile |
1-Methyl-1H-imidazo[4,5-c]pyridine | Methyl vs. isopropyl at N-1 | Smaller, less lipophilic, different PK profile |
Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate | Additional ethyl carboxylate at position 4 | Enhanced water solubility, modified binding properties |
4-isopropyl-5-[(2-methoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | Tetrahydro derivative with additional substituents | More flexible structure, different 3D conformation |
The varied substitution patterns among these compounds result in different physicochemical properties and biological activities. For instance, the addition of a carboxylate group, as in Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate, significantly alters the compound's solubility profile and introduces a new point for hydrogen bonding interactions .
Functional Derivatives
Functional derivatives of 1-Isopropyl-1H-imidazo[4,5-c]pyridine have been synthesized to explore structure-activity relationships and optimize properties for specific applications. Common modifications include:
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Substitution at position 4 of the pyridine ring with various functional groups (halogens, ethers, esters)
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Introduction of substituents at positions 6 and 7 of the pyridine ring
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Modification of the isopropyl group to other alkyl or cycloalkyl groups
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Introduction of substituents at position 2 of the imidazole ring
Each modification typically aims to enhance a specific property, such as binding affinity, selectivity, solubility, or metabolic stability. For instance, halogen substituents (like bromine in 7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine) can serve as synthetic handles for further functionalization or enhance binding through halogen bonding interactions .
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